molecular formula C16H18N4O3S B2888165 4-acetamido-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide CAS No. 1171794-48-1

4-acetamido-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide

Cat. No. B2888165
M. Wt: 346.41
InChI Key: HYCHUESUWDRGPG-UHFFFAOYSA-N
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Description

“4-acetamido-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide” is a chemical compound with the molecular formula CHNOS . It is a derivative of cyanoacetamide .


Synthesis Analysis

The synthesis of cyanoacetamides like “4-acetamido-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . In one study, a similar compound was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .


Molecular Structure Analysis

The molecular structure of “4-acetamido-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide” has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .


Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Studies on compounds similar to 4-acetamido-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide often focus on their synthesis and the exploration of their chemical properties. For instance, the 1,3-dipolar addition of acetylenedicarboxylic esters to quinazoline oxides produces compounds with similar functionalities, elucidating mechanisms that could be relevant for synthesizing related structures (Stauss et al., 1972). Such reactions highlight the versatility of acyl and ureido groups in facilitating complex transformations, which could be applicable in the synthesis or modification of the compound .

Medicinal Chemistry and Drug Design

Research on benzamide derivatives and related compounds has demonstrated their utility in medicinal chemistry, particularly in the development of new therapeutic agents. Compounds with acetamide and benzamide functionalities have been studied for their antimicrobial and antitumor activities. For example, novel benzenesulfonamide derivatives have shown potent inhibitory action against human carbonic anhydrase isoforms, with implications for anticonvulsant and antimicrobial applications (Mishra et al., 2017). These studies suggest that derivatives of 4-acetamido-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide could have potential as bioactive molecules, warranting further investigation into their biological properties.

Future Directions

The future directions for “4-acetamido-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide” could involve further exploration of its biological activities and potential applications in the field of medicine, given the reported biological activities of many cyanoacetamide derivatives .

properties

IUPAC Name

4-acetamido-N-[2-(thiophen-2-ylcarbamoylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-11(21)19-13-6-4-12(5-7-13)15(22)17-8-9-18-16(23)20-14-3-2-10-24-14/h2-7,10H,8-9H2,1H3,(H,17,22)(H,19,21)(H2,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCHUESUWDRGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetamido-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide

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